molecular formula C7H6INO2 B1358788 Methyl 4-iodopyridine-2-carboxylate CAS No. 380381-28-2

Methyl 4-iodopyridine-2-carboxylate

Cat. No.: B1358788
CAS No.: 380381-28-2
M. Wt: 263.03 g/mol
InChI Key: HSNLSLNACLYWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-iodopyridine-2-carboxylate is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its iodine substituent at the fourth position and a carboxylate ester group at the second position. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl 2-pyridinecarboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the fourth position of the pyridine ring.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an aryl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura and Heck reactions, to form carbon-carbon bonds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Products include 4-aminopyridine-2-carboxylate, 4-thiopyridine-2-carboxylate, etc.

    Coupling: Various biaryl compounds depending on the coupling partner.

    Reduction: Methyl 4-hydroxypyridine-2-carboxylate.

Scientific Research Applications

Methyl 4-iodopyridine-2-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 4-iodopyridine-2-carboxylate depends on its application. In medicinal chemistry, it can act as a pharmacophore, interacting with specific biological targets such as enzymes or receptors. The iodine substituent and ester group can influence the compound’s binding affinity and selectivity, modulating its biological activity. The compound can also participate in various biochemical pathways, affecting cellular processes and signaling mechanisms .

Comparison with Similar Compounds

Methyl 4-iodopyridine-2-carboxylate can be compared with other iodinated pyridine derivatives, such as:

    Methyl 2-iodopyridine-4-carboxylate: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    Methyl 3-iodopyridine-2-carboxylate: Another isomer with distinct chemical properties and uses.

    Methyl 4-bromopyridine-2-carboxylate: Bromine instead of iodine, leading to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 4-iodopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNLSLNACLYWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627982
Record name Methyl 4-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380381-28-2
Record name Methyl 4-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-iodopicolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-iodopicolinic acid 11a (7.0 g, 18.6 mmol) in MeOH (70 mL) at 23° C. was added concentrated sulfuric acid (350 μL), and the reaction mixture was refluxed for 48 h. The reaction mixture was cooled to room temperature and concentrated to yield the desired product 4-iodopicolinic acid methyl ester 11b (4.4 g, 90%) as a yellow oil; 1H NMR (300 MHz, CDCl3) δ 8.52 (t, J=0.6, 1.5, 1), 8.40 (d, J=5.1, 1), 7.86-7.88 (dd, J=0.6, 5.1, 1), 4.02 (s, 3); MS (ESPOS): 263.9 [M+H]; 285.9 [M+Na].
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
350 μL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ester 11a′ (Z=ethyl, n=1; 25 mg, 0.07 mmol) in dioxane/water (3:1, 3 mL), LiOH (15.0 mg, 0.35 mmol) solid was added. The resulting mixture was stirred vigorously at rt for 3 h. The organic solvent was removed under reduced pressure, and the residue was dissolved in H2O (10 mL), acidified with aq. HCl (1.0 M) to pH value 3-4, and then extracted with DCM (3×15 mL). The combined organic layers were dried over MgSO4, the solvent was removed, and the residue was dried in high vacuum to afford the desired acid 11b′ (R=OEt, n=1; 22 mg, 95%) as colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.